molecular formula C2H3F3Se B14756885 Methane, trifluoro(methylseleno)- CAS No. 1544-55-4

Methane, trifluoro(methylseleno)-

Cat. No.: B14756885
CAS No.: 1544-55-4
M. Wt: 163.01 g/mol
InChI Key: JTYFGEIPDDTBLR-UHFFFAOYSA-N
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Description

Methane, trifluoro(methylseleno)- is an organoselenium compound that features a trifluoromethyl group and a methylseleno group attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methane, trifluoro(methylseleno)- typically involves the reaction of trifluoromethylating agents with selenium-containing compounds. One common method is the nucleophilic trifluoromethylation of selenium-containing substrates using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for Methane, trifluoro(methylseleno)- are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methane, trifluoro(methylseleno)- can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Methane, trifluoro(methylseleno)- include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methane, trifluoro(methylseleno)- can yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

Methane, trifluoro(methylseleno)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methane, trifluoro(methylseleno)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the selenium atom can participate in redox reactions. These properties enable the compound to modulate biological processes, such as enzyme activity and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methane, trifluoro(methylseleno)- include:

Uniqueness

Methane, trifluoro(methylseleno)- is unique due to the combination of its trifluoromethyl and methylseleno groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in other similar compounds.

Properties

CAS No.

1544-55-4

Molecular Formula

C2H3F3Se

Molecular Weight

163.01 g/mol

IUPAC Name

trifluoro(methylselanyl)methane

InChI

InChI=1S/C2H3F3Se/c1-6-2(3,4)5/h1H3

InChI Key

JTYFGEIPDDTBLR-UHFFFAOYSA-N

Canonical SMILES

C[Se]C(F)(F)F

Origin of Product

United States

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